REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[C:20](=O)[CH:19]2[NH:22][CH:16]([CH2:17][CH2:18]2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CCOCC>[CH2:7]([N:14]1[CH2:20][CH:19]2[NH:22][CH:16]([CH2:17][CH2:18]2)[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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2.74 g
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
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Name
|
|
Quantity
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27.5 mL
|
Type
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solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Then the mixture was refluxed for 46 h
|
Duration
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46 h
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Type
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TEMPERATURE
|
Details
|
After cooling down
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Type
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CUSTOM
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Details
|
the mixture was quenched with H2O (1.4 mL), 15% aq. NaOH (1.4 mL) and H2O (4.1 mL) successively
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Type
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FILTRATION
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Details
|
filtered through celite
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |